4-(碘甲基)吗啉

描述

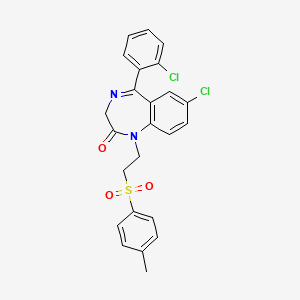

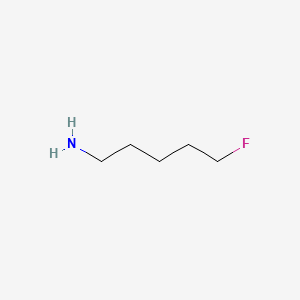

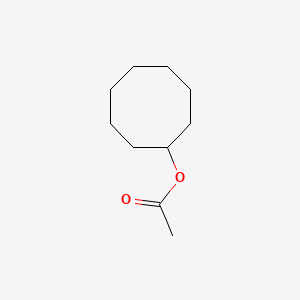

4-(Iodomethyl)morpholine is an organic compound that belongs to the group of nitrogen-heterocyclic compounds. It is a derivative of morpholine, which is a common solvent in organic reactions and can be found in the structures of several medicinal drugs .

Synthesis Analysis

The synthesis of morpholine derivatives, such as 4-(Iodomethyl)morpholine, involves a three-step sequence: Voight rearrangement, stereoselective reduction of ketone, and iodine-mediated cyclisation . Recent advances in the synthesis of morpholines have allowed more convenient and selective syntheses of existing substructures, as well as access to novel building blocks .Molecular Structure Analysis

Morpholine, the parent compound of 4-(Iodomethyl)morpholine, is a six-membered aliphatic heterocyclic compound. Theoretical calculations revealed that the structures containing equatorial-chair and axial-chair conformations were the most stable conformers in the gas phase .Chemical Reactions Analysis

Morpholine and its derivatives can undergo a diversity of chemical reactions. For instance, α-amino ketones can be converted into 1,2-amino-alcohols by amine-assisted stereoselective reduction of the carbonyl group. These resulting 1,2-amino-alcohols can then be induced to undergo cyclisation with iodine to form the corresponding tetrahydrofuran intermediate .Physical And Chemical Properties Analysis

4-(Iodomethyl)morpholine is a derivative of morpholine, which is a colorless, oily, hygroscopic, volatile liquid with a characteristic amine odor . Morpholine is heavier than air, and its vapor can travel a significant distance to a source of ignition and "flash back" .科学研究应用

合成和络合

研究表明,通过涉及 4-(2-氯乙基)吗啉盐酸盐的反应,合成了与吗啉相关的衍生物,例如 N-{2-(4-甲氧基苯碲)乙基}吗啉 (L1) 和双{2-(N-吗啉)乙基}碲化物 (L2)。这些化合物已与钯 (II) 和汞 (II) 进一步络合,突出了它们在有机金属化学中以及在催化或材料科学中的潜力 (Singh et al., 2000)。

抗菌应用

另一项研究探索了 4-(苯磺酰基)吗啉(同一化学家族中的化合物)对多种细菌和真菌的多重耐药菌株的抗菌特性。这项研究表明吗啉衍生物在开发新的抗菌剂(特别是针对耐药菌株)方面的潜力 (Oliveira et al., 2015)。

药物化学和药理学

吗啉及其衍生物因其多功能的生物活性以及对改善生物活性分子的药代动力学特征的贡献而被强调在药物化学中的重要作用。这包括其在设计酶抑制剂和对各种受体具有选择性亲和力的化合物中的应用,突出了它们在药物设计和开发中的重要性 (Kourounakis et al., 2020)。

合成方法

吗啉及其衍生物的合成和功能化由于其生物学和药理学意义而成为持续研究的主题。合成策略的最新进展导致了易于获得的生物活性化合物库,促进了药物发现项目并扩大了吗啉支架在药物化学中的用途 (Tzara et al., 2020)。

安全和危害

While specific safety and hazards data for 4-(Iodomethyl)morpholine is not available, morpholine, the parent compound, can cause irritation to the eyes, skin, nose, and respiratory system. It can also cause visual disturbance and cough. In animals, it has been shown to cause liver and kidney damage .

未来方向

The morpholine motif, to which 4-(Iodomethyl)morpholine belongs, has attracted significant attention due to its widespread availability in natural products and biologically relevant compounds. Future research may focus on further advances in the synthesis of morpholines and their carbonyl-containing analogs from 1,2-amino alcohols, aziridines, epoxides, and related compounds . There is also potential for the development of new methods in organotrifluoroborate synthesis, which could allow more convenient and selective syntheses of morpholine derivatives .

属性

IUPAC Name |

4-(iodomethyl)morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10INO/c6-5-7-1-3-8-4-2-7/h1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGFJMLXPAUSHGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10INO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90376660 | |

| Record name | 4-(iodomethyl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90376660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

342401-60-9 | |

| Record name | 4-(iodomethyl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90376660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[2-(N-Ethylanilino)ethyl]trimethylammonium chloride](/img/structure/B1620442.png)